

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1661970

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CAS Number: 52334-81-3

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethyl)pyridine**, a pivotal intermediate in the chemical industry. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

2-Chloro-5-(trifluoromethyl)pyridine, also known as 2,5-CTF, is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a trifluoromethyl group.^[1] These substitutions are key to its utility, with the chlorine atom serving as a reactive site for nucleophilic substitution and cross-coupling reactions, and the electron-withdrawing trifluoromethyl group enhancing lipophilicity and metabolic stability in derivative molecules.^[2] It typically presents as a colorless to light yellow transparent liquid or a white to yellowish crystalline low-melting solid.^{[3][4][5]}

A summary of its key quantitative data is presented below for easy reference.

Property	Value	References
CAS Number	52334-81-3	[1][3]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[1][3]
Molecular Weight	181.54 g/mol	[1]
Melting Point	32-34 °C	[3][6]
Boiling Point	139-141 °C	[3]
Density	1.417 g/mL at 25 °C	[7]
Flash Point	113 °C (235.4 °F) - closed cup	[7]
Solubility	Soluble in chloroform, dichloromethane, ether, petroleum ether, and toluene. Insoluble in water.	[3]
EC Number	257-856-5	
InChI Key	JFZJMSDDOOAOIV-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=NC=C1C(F)(F)F)Cl	[1]

Synthesis and Manufacturing

The synthesis of **2-Chloro-5-(trifluoromethyl)pyridine** can be achieved through several routes, often starting from readily available picoline isomers. The choice of synthetic pathway can depend on factors like raw material cost, desired purity, and scalability. One of the most commercially viable methods starts with 3-methylpyridine (3-picoline).[8]

General Synthetic Pathways

Several methods for the synthesis of **2-Chloro-5-(trifluoromethyl)pyridine** have been developed:

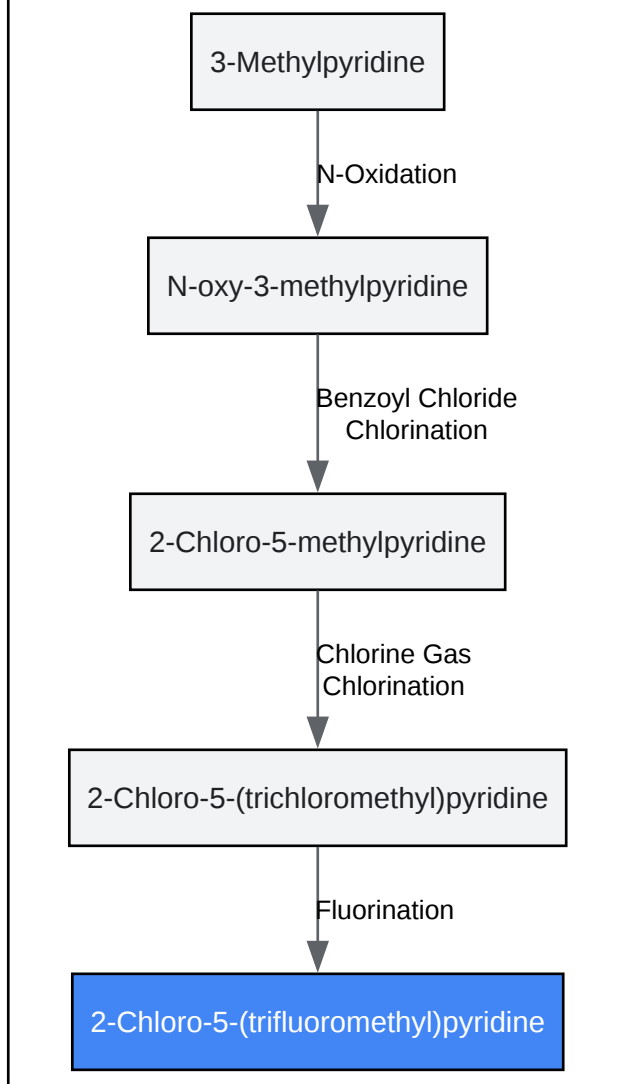
- From 3-Methylpyridine (3-Picoline): This is considered a highly potent route.[8] It involves a multi-step process that can include N-oxidation, chlorination of the pyridine ring, chlorination

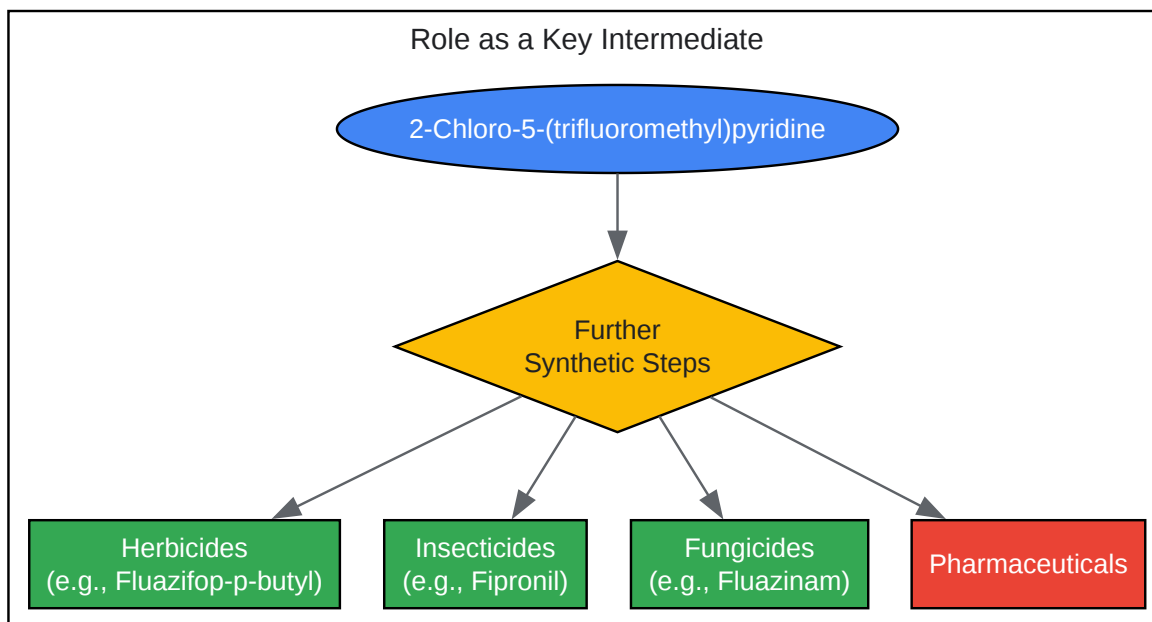
of the methyl group to a trichloromethyl group, and finally, fluorination to yield the trifluoromethyl group.^[8] A key advantage of some variations of this method is that isomers produced during intermediate steps do not necessarily need to be separated, simplifying the overall process.^[8]

- **Simultaneous Vapor-Phase Chlorination/Fluorination:** This approach involves the reaction of 3-picoline with chlorine and a fluorine source at high temperatures (>300°C) over a transition metal-based catalyst.^{[9][10]} This one-step reaction can provide a good yield of the target molecule.^{[9][10]}
- **From 2-Chloro-5-(trichloromethyl)pyridine:** A straightforward fluorination of 2-chloro-5-(trichloromethyl)pyridine serves as a direct method to produce the final compound.^[5]

The diagram below illustrates a common synthetic workflow starting from 3-methylpyridine.

Synthetic Pathway from 3-Methylpyridine





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